Aplindore
Overview
Description
Aplindore, also known as DAB-452, is a pharmaceutical compound that acts as a partial agonist selective for the dopamine receptor D2. It has been developed primarily for the treatment of Parkinson’s disease and restless legs syndrome. The compound has garnered significant interest due to its potential to provide therapeutic benefits without the severe side effects associated with traditional dopamine replacement therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aplindore involves multiple steps, starting with the preparation of the core structure, which includes a benzylamine moiety and a dioxinoindole framework. The key steps include:
- Formation of the benzylamine intermediate.
- Cyclization to form the dioxinoindole structure.
- Functionalization of the indole ring to introduce the necessary substituents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Aplindore undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Substitution reactions can introduce different substituents on the benzylamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study dopamine receptor interactions.
Biology: Investigated for its effects on dopamine signaling pathways.
Medicine: Primarily researched for its therapeutic potential in treating Parkinson’s disease and restless legs syndrome. It has shown promise in improving motor function and reducing symptom severity in preclinical and clinical studies.
Mechanism of Action
Aplindore exerts its effects by selectively binding to and activating the dopamine receptor D2. This receptor is involved in regulating movement, reward, and various neuropsychiatric functions. By acting as a partial agonist, this compound can modulate dopamine signaling without causing the overstimulation associated with full agonists. This selective activation helps alleviate motor symptoms in Parkinson’s disease and restless legs syndrome while minimizing side effects .
Comparison with Similar Compounds
Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar applications.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Comparison: Aplindore is unique in its high affinity and selectivity for the dopamine receptor D2, which allows it to provide therapeutic benefits with a potentially better safety profile. Unlike some other dopamine agonists, this compound’s partial agonist activity reduces the risk of dyskinesia and other side effects associated with dopamine overstimulation .
Properties
IUPAC Name |
(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12/h1-7,13,19H,8-11H2,(H,20,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJIKHYBKVODAC-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870185 | |
Record name | Aplindore | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189681-70-7 | |
Record name | Aplindore [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189681707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aplindore | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06620 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aplindore | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APLINDORE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5O76TA0ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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